molecular formula C6H12CaNO4S+ B14087308 3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt

3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt

Cat. No.: B14087308
M. Wt: 234.31 g/mol
InChI Key: LJKDNMBUNHEMTN-UHFFFAOYSA-M
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Description

3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt is a chemical compound with a unique structure that combines an acetylmethylamino group with a propanesulfonic acid moiety, stabilized by calcium ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt typically involves the following steps:

    Formation of 3-(Acetylmethylamino)-1-propanesulfonic acid: This can be achieved by reacting 3-aminopropanesulfonic acid with acetic anhydride under controlled conditions to introduce the acetylmethylamino group.

    Calcium Salt Formation: The resulting 3-(Acetylmethylamino)-1-propanesulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include:

    Batch or continuous flow reactors: for the initial synthesis.

    Purification steps: such as crystallization or filtration to isolate the desired product.

    Quality control measures: to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt can undergo various chemical reactions, including:

    Oxidation: The acetylmethylamino group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The sulfonic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfonic acid derivatives.

    Reduction: May yield amine derivatives.

    Substitution: May yield sulfonamide derivatives.

Scientific Research Applications

3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to sulfonation, acetylation, or amino group modifications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-1-propanesulfonic acid
  • 3-(Acetylamino)-1-propanesulfonic acid
  • 3-(Aminomethyl)-1-propanesulfonic acid

Uniqueness

3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt is unique due to the presence of both acetylmethylamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. The calcium salt form also enhances its stability and solubility, making it suitable for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H12CaNO4S+

Molecular Weight

234.31 g/mol

IUPAC Name

calcium;3-[acetyl(methyl)amino]propane-1-sulfonate

InChI

InChI=1S/C6H13NO4S.Ca/c1-6(8)7(2)4-3-5-12(9,10)11;/h3-5H2,1-2H3,(H,9,10,11);/q;+2/p-1

InChI Key

LJKDNMBUNHEMTN-UHFFFAOYSA-M

Canonical SMILES

CC(=O)N(C)CCCS(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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